molecular formula C7H11NS B1340644 2-(5-Methyl-2-thienyl)ethanamine CAS No. 30433-92-2

2-(5-Methyl-2-thienyl)ethanamine

Cat. No.: B1340644
CAS No.: 30433-92-2
M. Wt: 141.24 g/mol
InChI Key: VAYWLNRNWZOIAG-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)ethanamine is a chemical compound with the molecular formula C7H11NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethylamine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with ethylamine under suitable reaction conditions. This process typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could include the catalytic hydrogenation of a precursor compound, such as 2-(5-methyl-2-thienyl)acetonitrile, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitrile group to an amine group, yielding the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(5-Methyl-2-thienyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing heterocycles with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)ethanamine involves its interaction with various molecular targets and pathways. The ethylamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)ethanamine: Similar structure but lacks the methyl group on the thiophene ring.

    2-(5-Ethyl-2-thienyl)ethanamine: Similar structure with an ethyl group instead of a methyl group on the thiophene ring.

    2-(5-Methyl-3-thienyl)ethanamine: Similar structure with the ethylamine group attached to a different position on the thiophene ring.

Uniqueness

2-(5-Methyl-2-thienyl)ethanamine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and interactions with biological molecules. This unique structure can lead to distinct properties and applications compared to its similar compounds.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYWLNRNWZOIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564036
Record name 2-(5-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-92-2
Record name 2-(5-Methylthiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 2-Methyl-5-(2-nitro-vinyl)-thiophene is reacted with lithium aluminium hydride to provide the title compound.
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Yield
85%

Synthesis routes and methods II

Procedure details

To a suspension of 6.9 g (40.78 mmol) LiAlH4 in 70 mL diethyl ether under nitrogen was added drop wise a solution of 6.9 g (175 mmol) 2-methyl-5-((E)-2-nitro-vinyl)-thiophene in 150 mL diethyl ether at 20 to 25° C. After complete addition the mixture was heated to reflux for 5 h. The mixture was cooled to 0° C. and 28 mL water and 7 mL 5N NaOH and was added. The white solid was filtered, washed with ethyl acetate and the filtrate was concentrated in vacuo. The residue was distilled at reduced pressure to yield 4.98 g (86%) of the title compound as colourless liquid.
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6.9 g
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reactant
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70 mL
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6.9 g
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150 mL
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28 mL
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7 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

Add 2-methyl-5-(2-nitrovinyl)thiophene (483 mg crude, 2.855 mmol, 1 eq) as a solution in diethyl ether (15 mL) to a solution of lithium aluminum hydride (227 mg, 5.995 mmol, 2.1 eq) in diethyl ether (5.995 mL) at a rate such as to maintain gentle reflux of the solution. Stir reaction for 5 minutes. Cautiously add water followed by several small portions of potassium sodium tartrate. Stir reaction vigorously for 1 hour and then let stand overnight. Separate organics, dry with magnesium sulfate, and concentrate on rotovap to give 360 mg of crude product as an oil. Perform column chromatography to give 82 mg (20% yield) of 2-(5-methylthiophen-2-yl)ethylamine. MS (m/e): 142.0 (MH+).
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483 mg
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reactant
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227 mg
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15 mL
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5.995 mL
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